molecular formula C19H25ClN4O2S B12244008 11-[(2-Chlorophenyl)methyl]-8-(3-methylbutyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione

11-[(2-Chlorophenyl)methyl]-8-(3-methylbutyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione

Cat. No.: B12244008
M. Wt: 408.9 g/mol
InChI Key: MTRNJKDGLKRKLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-[(2-Chlorophenyl)methyl]-8-(3-methylbutyl)-5-thia-1,8,10,11-tetraazatricyclo[7300^{2,6}]dodeca-2(6),3,9-triene-7,12-dione is a complex organic compound with a unique structure that includes a chlorophenyl group, a methylbutyl side chain, and a thia-triazatricyclo core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-[(2-Chlorophenyl)methyl]-8-(3-methylbutyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione typically involves multiple steps, including the formation of the core structure and the introduction of the chlorophenyl and methylbutyl groups. Common synthetic routes may involve:

    Formation of the Core Structure: This step often involves cyclization reactions using appropriate precursors.

    Introduction of Substituents: The chlorophenyl and methylbutyl groups are introduced through substitution reactions, often using reagents such as chloromethyl and alkyl halides.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

11-[(2-Chlorophenyl)methyl]-8-(3-methylbutyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

11-[(2-Chlorophenyl)methyl]-8-(3-methylbutyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 11-[(2-Chlorophenyl)methyl]-8-(3-methylbutyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-[(2-Chlorophenyl)methyl]-8-(3-methylbutyl)-5-thia-1,8,10,11-tetraazatricyclo[7300^{2,6}]dodeca-2(6),3,9-triene-7,12-dione is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H25ClN4O2S

Molecular Weight

408.9 g/mol

IUPAC Name

11-[(2-chlorophenyl)methyl]-8-(3-methylbutyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodecane-7,12-dione

InChI

InChI=1S/C19H25ClN4O2S/c1-12(2)7-9-22-17(25)16-15(8-10-27-16)24-18(22)21-23(19(24)26)11-13-5-3-4-6-14(13)20/h3-6,12,15-16,18,21H,7-11H2,1-2H3

InChI Key

MTRNJKDGLKRKLL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C2NN(C(=O)N2C3CCSC3C1=O)CC4=CC=CC=C4Cl

Origin of Product

United States

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